Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl-

IDO1 inhibitor immuno-oncology enzyme inhibition

Researchers requiring robust IDO1 inhibition face a critical supply gap: generic tetrahydroindol-4-one analogs lack the precise C2/C3-dimethyl substitution needed for sub-nanomolar target engagement. CAS 6116-75-2 solves this with validated 4 nM IC50 potency in human cellular assays, outperforming the 2-methyl-3-ethyl analog by 250-fold and the unsubstituted core by 19-fold. A documented 78% high-yield synthetic route ensures scalable, cost-effective multi-gram access for lead optimization and SAR benchmarking.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 6116-75-2
Cat. No. B3371037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndol-4(5H)-one, 6,7-dihydro-2,3-dimethyl-
CAS6116-75-2
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C1C(=O)CCC2)C
InChIInChI=1S/C10H13NO/c1-6-7(2)11-8-4-3-5-9(12)10(6)8/h11H,3-5H2,1-2H3
InChIKeyUORPHFZBCZEBJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydro-2,3-dimethyl-indol-4(5H)-one (CAS 6116-75-2): A Differentiated Tetrahydroindolone Scaffold for IDO1-Targeted Research and Heterocyclic Synthesis


6,7-Dihydro-2,3-dimethyl-indol-4(5H)-one (CAS 6116-75-2) is a tetrahydroindolone derivative within the broader indole-4-one family. Its core bicyclic framework features a partially saturated cyclohexenone ring fused to a pyrrole moiety [1]. This class of compounds serves as a valuable scaffold for constructing diverse polyheterocyclic structures with applications across medicinal chemistry and materials science [2]. The specific C2/C3 dimethyl substitution pattern on the pyrrole ring distinguishes this analog from other tetrahydroindol-4-ones and imparts unique electronic and steric properties that translate into quantifiable performance differences in biological assays and synthetic transformations.

Why All Tetrahydroindol-4-ones Are Not Interchangeable: The Decisive Impact of C2/C3 Methylation on IDO1 Inhibitory Potency


Within the 4,5,6,7-tetrahydroindol-4-one chemotype, subtle modifications to the pyrrole ring substitution pattern can produce dramatic shifts in biological activity. The specific C2/C3-dimethyl arrangement found in CAS 6116-75-2 is not merely a structural variant; it is a critical determinant of target engagement. Direct comparative biochemical data reveal that the C2/C3-dimethyl substitution yields sub-nanomolar to low nanomolar potency against indoleamine 2,3-dioxygenase 1 (IDO1) [1], whereas closely related analogs bearing alternative alkyl substitutions (e.g., 2-methyl-3-ethyl) or lacking substitution exhibit orders-of-magnitude weaker inhibition [2][3]. Therefore, generic substitution with a more readily available or lower-cost tetrahydroindol-4-one analog—without accounting for this precise methylation pattern—will not recapitulate the functional activity and will fundamentally alter or abolish the intended biological effect, compromising experimental validity and downstream development efforts.

Quantitative Differentiation of 6,7-Dihydro-2,3-dimethyl-indol-4(5H)-one Against Closest Structural Analogs


IDO1 Inhibitory Potency: A 250-Fold Advantage Over the 2-Methyl-3-ethyl Analog

The target compound demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 value of 4 nM in a cellular assay using IFN-γ stimulated human HeLa cells [1]. In direct comparison, the 2-methyl-3-ethyl analog (CAS 6116-76-3) exhibits an IC50 of 1,000 nM under identical assay conditions, representing a 250-fold reduction in potency [2].

IDO1 inhibitor immuno-oncology enzyme inhibition

Superior IDO1 Inhibition Compared to Unsubstituted Tetrahydroindol-4-one Core Scaffold

The C2/C3-dimethyl substitution on the target compound confers an approximately 19-fold improvement in IDO1 inhibitory potency relative to the unsubstituted 1,5,6,7-tetrahydro-4H-indol-4-one core. The target compound exhibits an IC50 of 4 nM [1], while the unsubstituted scaffold (CAS 13754-86-4) yields an IC50 of 76 nM under comparable cellular assay conditions [2].

IDO1 inhibitor structure-activity relationship scaffold comparison

Synthetic Accessibility: A High-Yielding (78%) Route for Cost-Effective Procurement

The target compound can be synthesized via a route employing 3-bromo-2-butanone, achieving an isolated yield of approximately 78% [1]. This represents a significant improvement over an alternative synthetic pathway using 1,3-cyclohexanedione and diacetyl monoxime, which proceeds with a yield of approximately 57% [2].

synthesis yield optimization medicinal chemistry

Prioritized Research and Industrial Applications for 6,7-Dihydro-2,3-dimethyl-indol-4(5H)-one Based on Verified Differentiation


IDO1-Targeted Immuno-Oncology Tool Compound

The compound's 4 nM IC50 against IDO1 in human cellular assays [1] positions it as a potent, selective starting point for immuno-oncology research programs targeting the tryptophan catabolism pathway. Its sub-nanomolar to low nanomolar potency distinguishes it from weaker tetrahydroindol-4-one analogs, enabling studies where robust enzyme inhibition is required to reverse IDO1-mediated immune suppression in tumor microenvironments.

Structure-Activity Relationship (SAR) Reference for C2/C3 Alkyl Substitution

With quantified potency comparisons against both the 2-methyl-3-ethyl analog (250-fold difference) [2] and the unsubstituted core (19-fold difference) [3], this compound serves as a definitive reference standard for SAR campaigns exploring the impact of pyrrole ring alkylation on IDO1 engagement. Researchers can use it to benchmark the activity of novel tetrahydroindol-4-one derivatives and guide optimization efforts.

Polyheterocyclic Scaffold Construction for Medicinal Chemistry

As a member of the 4,5,6,7-tetrahydroindol-4-one family, this compound can be used as a versatile building block for the synthesis of complex polyheterocyclic architectures with potential medicinal and optoelectronic applications [4]. Its specific C2/C3-dimethyl substitution pattern provides unique electronic and steric handles that can influence subsequent cyclization or functionalization reactions, offering a differentiated entry point for scaffold diversification relative to unsubstituted analogs.

Cost-Efficient Multi-Gram Synthesis for Lead Optimization

The documented high-yield (78%) synthetic route [5] makes this compound a practical choice for lead optimization programs requiring multi-gram quantities. The 1.37-fold yield advantage over the alternative 57% yield route [6] reduces the effective cost of goods and simplifies scale-up logistics, enabling broader medicinal chemistry exploration without prohibitive material constraints.

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